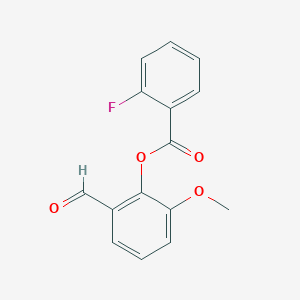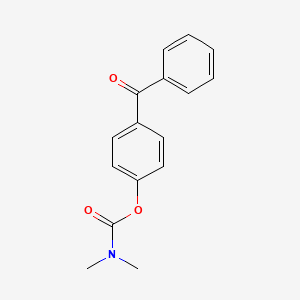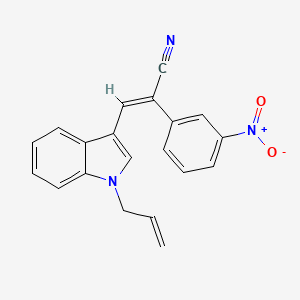![molecular formula C12H11F6NO B5728591 N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide, also known as BTM, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.3 g/mol. BTM has been used in various research studies to understand its mechanism of action and its potential applications in the field of medicine.
作用機序
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide is not fully understood, but it is believed to act on multiple targets in the cell. Studies have shown that N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide can inhibit the activity of enzymes such as HDAC6 and HSP90, which are involved in cancer cell growth and survival. N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has also been shown to activate the AMPK pathway, which is involved in cellular energy metabolism and can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as have neuroprotective effects. N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of using N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide in lab experiments is its unique properties, which make it a promising candidate for cancer therapy and neurological disorders. Its solubility in organic solvents also makes it easy to work with in the lab. However, one limitation of using N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide is its toxicity, which can affect the results of experiments if not properly controlled.
将来の方向性
There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide. One direction is to further understand its mechanism of action and identify its targets in the cell. Another direction is to study its potential applications in the treatment of other diseases such as inflammatory diseases and cardiovascular diseases. Additionally, research can be done to develop more effective and less toxic derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide for use in the clinic.
Conclusion:
In conclusion, N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide, or N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its unique properties make it a promising candidate for cancer therapy and neurological disorders. While there are limitations to its use, research on N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide continues to offer promising avenues for future discoveries.
合成法
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide as a white crystalline solid in high yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has been extensively used in scientific research due to its unique properties. It has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c1-6(2)10(20)19-9-4-7(11(13,14)15)3-8(5-9)12(16,17)18/h3-6H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBKLDFIABVIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)-1,2-benzenediol](/img/structure/B5728509.png)




![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
![methyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5728568.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)


![N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)

![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)